Benzyl tetrahydro-2H-pyran-4-carboxylate

概要

説明

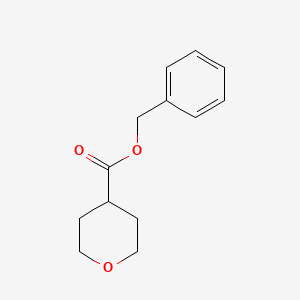

Benzyl tetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The benzyl group is attached to the tetrahydropyran ring via a carboxylate functional group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyl tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of benzyl alcohol with tetrahydro-2H-pyran-4-carboxylic acid under esterification conditions. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign catalysts and solvents is also a focus in industrial settings to ensure sustainable production .

化学反応の分析

Types of Reactions

Benzyl tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzyl tetrahydro-2H-pyran-4-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the tetrahydropyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Benzyl tetrahydro-2H-pyran-4-carboxylic acid.

Reduction: Benzyl tetrahydro-2H-pyran-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of tetrahydro-2H-pyran, including benzyl tetrahydro-2H-pyran-4-carboxylate, exhibit promising antitumor properties. For instance, certain 4H-pyran derivatives have been evaluated for their cytotoxic effects against colorectal cancer cell lines (HCT-116). These compounds demonstrated significant inhibition of cell proliferation and induced apoptosis through caspase activation, suggesting their potential as therapeutic agents in cancer treatment .

Antibacterial and Antioxidant Properties

The compound has also been studied for its antibacterial and antioxidant activities. Specific derivatives showed effectiveness against various Gram-positive bacteria and exhibited strong free radical scavenging abilities. For example, compounds derived from the 4H-pyran scaffold were noted for their lower IC50 values than traditional antibiotics like ampicillin, making them suitable candidates for further pharmacological development .

Pharmacology

Selective Reuptake Inhibition

this compound has been explored as a backbone for developing selective dual serotonin and norepinephrine reuptake inhibitors. These compounds have shown promise in treating mood disorders by enhancing neurotransmitter levels in the brain while demonstrating good metabolic stability and low CYP2D6 inhibition . This highlights the compound's versatility in addressing mental health conditions.

Cosmetic Formulations

Skin Care Applications

In the field of cosmetics, this compound can be utilized in formulating topical products due to its moisturizing properties. Studies have indicated that formulations containing this compound can enhance skin hydration and improve sensory attributes such as consistency and greasiness. The application of experimental design techniques in formulation development has proven effective in optimizing these properties .

Data Table: Summary of Applications

Case Studies

-

Cytotoxicity Study on Colorectal Cancer Cells

A study evaluated various 4H-pyran derivatives for their cytotoxic effects against HCT-116 cells. Compounds demonstrated varying degrees of inhibition, with some achieving IC50 values significantly lower than conventional treatments, indicating their potential as effective chemotherapeutic agents. -

Development of Antibacterial Agents

Research focused on synthesizing new derivatives from the tetrahydro-2H-pyran scaffold led to the identification of compounds with robust antibacterial activity against multiple strains, showcasing their viability as alternatives to existing antibiotics. -

Cosmetic Formulation Optimization

A formulation study utilized this compound to create a moisturizing cream that exhibited enhanced rheological properties and skin feel. The formulation was optimized using response surface methodology, demonstrating the compound's utility in cosmetic applications.

作用機序

The mechanism of action of benzyl tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s biological activity and its role as a prodrug .

類似化合物との比較

Similar Compounds

Tetrahydropyran-4-carboxylate derivatives: These compounds share the tetrahydropyran ring structure and exhibit similar chemical reactivity.

Benzyl esters: Compounds like benzyl acetate and benzyl benzoate have similar ester functional groups and undergo comparable chemical reactions.

Uniqueness

Benzyl tetrahydro-2H-pyran-4-carboxylate is unique due to the combination of the tetrahydropyran ring and the benzyl ester group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including organic synthesis and pharmaceutical development .

生物活性

Benzyl tetrahydro-2H-pyran-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various applications in research and medicine.

Chemical Structure and Properties

This compound is an ester derivative of tetrahydropyran, characterized by a benzyl group attached to the tetrahydropyran ring. Its molecular formula is C12H14O3, and it has a molecular weight of 218.24 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid, which may exhibit distinct biological effects. This hydrolysis is essential for the compound's role as a prodrug, enhancing its therapeutic potential in various applications.

Antimicrobial Activity

Research has shown that derivatives of 4H-pyran compounds exhibit significant antimicrobial properties. For instance, certain 4H-pyran derivatives have been evaluated for their antibacterial effects against various Gram-positive bacteria. In one study, derivatives demonstrated lower IC50 values than ampicillin against several bacterial strains, indicating their potential as effective antimicrobial agents .

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. Studies indicate that certain derivatives possess strong DPPH scavenging activity, suggesting their capability to neutralize free radicals and reduce oxidative stress in biological systems . The antioxidant activity was quantitatively assessed through EC50 values, with some compounds showing comparable efficacy to known antioxidants like butylated hydroxytoluene (BHT).

Cytotoxicity and Antitumor Effects

The cytotoxic effects of this compound derivatives have been evaluated in vitro against various cancer cell lines, including HCT-116 cells. Research findings indicate that specific derivatives can suppress cell proliferation effectively, with IC50 values indicating significant cytotoxicity at low concentrations . Moreover, molecular docking studies suggest that these compounds may inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression, thus providing insights into their potential as anticancer agents .

Research Findings and Case Studies

A compilation of findings from recent studies highlights the diverse biological activities associated with this compound:

| Activity | Tested Compound | IC50/EC50 Value | Comparison |

|---|---|---|---|

| Antibacterial | Derivative 4g | < 10 µM | More effective than ampicillin |

| Antioxidant | Derivative 4j | 0.072 mM | Comparable to BHT |

| Cytotoxicity | Derivative 4d | 75.1 µM | Significant against HCT-116 cells |

特性

IUPAC Name |

benzyl oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYRKEYNYDYBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。